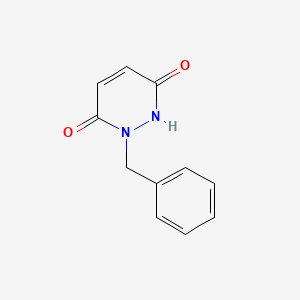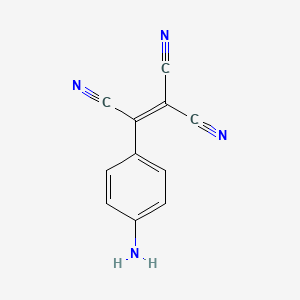
4-(3-Hydroxypropyl)benzene-1,3-diol
Descripción general
Descripción
4-(3-Hydroxypropyl)benzene-1,3-diol , also known as resorcinol , is an organic compound with the chemical formula C6H4(OH)2 . It belongs to the class of benzenediols , which are aromatic compounds containing two hydroxyl groups substituted onto a benzene ring. Resorcinol crystallizes as colorless needles and is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .
Synthesis Analysis
Resorcinol can be synthesized through several routes. One common method involves dialkylation of benzene with propylene to yield 1,3-diisopropylbenzene . Subsequent oxidation and Hock rearrangement of this disubstituted arene lead to the formation of acetone and resorcinol .
Aplicaciones Científicas De Investigación
Benzene-1,3,5-tricarboxamide Applications
- Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide derivatives show significant promise in supramolecular chemistry, nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding highlights their versatility as a supramolecular building block. These applications point towards the potential of structurally similar compounds like 4-(3-Hydroxypropyl)benzene-1,3-diol in creating novel materials with specific, programmable properties (Cantekin, de Greef, & Palmans, 2012).
Advanced Oxidation Processes
- Environmental Remediation : The degradation of contaminants using advanced oxidation processes (AOPs) can be influenced by the presence of hydroxylated benzene derivatives. These processes involve the generation of reactive oxygen species capable of breaking down persistent environmental pollutants. The study on acetaminophen degradation demonstrates the significance of such compounds in environmental chemistry and suggests potential applications in water treatment and remediation efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Research on Benzene Metabolites
- Toxicity and Mechanism Studies : Research on the metabolites of benzene and similar compounds highlights their biological activities and potential risks. Understanding the mechanisms of action, including cytotoxicity and genotoxicity, can guide the development of safer chemicals and therapeutic agents. Studies on benzene metabolites' effects on myeloid cells and the role of free radicals in inducing toxicity provide valuable insights for designing compounds with reduced toxicity (Atkinson, 2009).
Propiedades
IUPAC Name |
4-(3-hydroxypropyl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6,10-12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCICABZBJVJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514013 | |
| Record name | 4-(3-Hydroxypropyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropyl)benzene-1,3-diol | |
CAS RN |
17422-91-2 | |
| Record name | 4-(3-Hydroxypropyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B3048483.png)
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3048484.png)


![Propanedinitrile, [(4-aminophenyl)methylene]-](/img/structure/B3048489.png)

![4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline](/img/structure/B3048493.png)
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3048494.png)